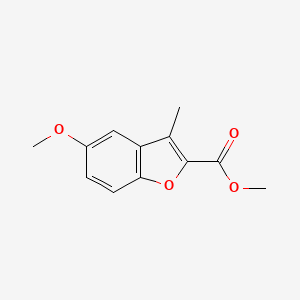

Methyl 5-methoxy-3-methyl-1-benzofuran-2-carboxylate

概要

説明

Methyl 5-methoxy-3-methyl-1-benzofuran-2-carboxylate is a chemical compound belonging to the benzofuran family. Benzofurans are heterocyclic compounds that contain a fused benzene and furan ring. This particular compound is characterized by the presence of a methoxy group at the 5-position, a methyl group at the 3-position, and a carboxylate ester group at the 2-position of the benzofuran ring. Benzofuran derivatives are known for their wide range of biological and pharmacological activities, making them significant in various fields of scientific research .

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-methoxy-3-methyl-1-benzofuran-2-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the etherification and dehydrative cyclization of o-hydroxyacetophenones under basic conditions . Another approach includes the dehydrative cyclization of o-hydroxybenzyl ketones or R-(phenoxy)alkyl ketones . Transition-metal catalysis can also be employed for the cyclization of aryl acetylenes .

Industrial Production Methods

化学反応の分析

Types of Reactions

Methyl 5-methoxy-3-methyl-1-benzofuran-2-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the benzofuran ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

Substitution: Halogenating agents, acids, and bases are commonly employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes. Substitution reactions can introduce various functional groups, such as halogens or alkyl groups, onto the benzofuran ring.

科学的研究の応用

Pharmaceutical Applications

Methyl 5-methoxy-3-methyl-1-benzofuran-2-carboxylate is primarily recognized for its role as an enzyme inhibitor, particularly targeting oxidoreductases. This inhibition is significant for several therapeutic applications:

- Enzyme Inhibition : The compound exhibits notable biological activity by modulating enzymatic activity, which can be leveraged for therapeutic purposes in metabolic disorders. Research indicates that it can inhibit specific oxidoreductases involved in critical metabolic pathways.

- Antimicrobial Activity : Studies have demonstrated the antimicrobial properties of related benzofuran derivatives. For example, derivatives synthesized from similar structures showed effectiveness against various Gram-positive and Gram-negative bacteria as well as yeasts .

- Drug Development : The enzyme inhibitory activity of this compound positions it as a candidate for drug development targeting diseases linked to metabolic dysfunctions. Its potential in treating conditions like diabetes and obesity is under investigation due to its ability to influence metabolic pathways.

Cosmetic Applications

In the cosmetic industry, this compound is utilized for its beneficial properties in skin formulations:

- Skin Care Formulations : The compound's properties allow it to be incorporated into topical formulations aimed at enhancing skin health. Its role as a moisturizing agent and potential anti-inflammatory properties make it suitable for creams and lotions designed to improve skin hydration and texture .

- Stability and Efficacy : The formulation of cosmetic products containing this compound must ensure stability and safety, adhering to regulations such as the European Union Directive on cosmetic products. Studies have focused on optimizing formulations using experimental design techniques to evaluate physical and sensory properties .

Case Study 1: Enzyme Inhibition Research

A study investigating the enzyme inhibitory effects of this compound revealed that it effectively inhibited specific oxidoreductases involved in metabolic pathways. This finding suggests potential therapeutic applications in managing metabolic disorders, particularly those related to oxidative stress.

Case Study 2: Antimicrobial Activity Assessment

Research conducted on various derivatives of benzofuran compounds highlighted their antimicrobial efficacy against a range of pathogens. This compound was part of a broader investigation into the biological activities of similar compounds, demonstrating promising results that could inform future pharmaceutical developments .

Summary Table of Applications

作用機序

The mechanism of action of Methyl 5-methoxy-3-methyl-1-benzofuran-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other proteins, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological activity being studied. For example, in antimicrobial applications, the compound may inhibit bacterial enzymes or disrupt cell membrane integrity .

類似化合物との比較

Similar Compounds

Psoralen: A benzofuran derivative used in the treatment of skin diseases such as psoriasis and vitiligo.

8-Methoxypsoralen: Another benzofuran derivative with similar applications to psoralen.

Angelicin: A benzofuran compound with potential anticancer and anti-inflammatory properties.

Uniqueness

Methyl 5-methoxy-3-methyl-1-benzofuran-2-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the methoxy and methyl groups, along with the carboxylate ester, can influence the compound’s reactivity, solubility, and interaction with biological targets, making it a valuable compound for research and development .

生物活性

Methyl 5-methoxy-3-methyl-1-benzofuran-2-carboxylate (MMMBC) is a compound of significant interest due to its diverse biological activities, particularly in the fields of cancer research and enzyme inhibition. This article provides a comprehensive overview of the biological activity of MMMBC, including its mechanisms of action, biochemical pathways, and relevant case studies.

Chemical Structure and Properties

MMMBC is classified as a benzofuran derivative, characterized by the following structural features:

- Molecular Formula : C12H12O4

- Molecular Weight : 220.23 g/mol

- Functional Groups : Methoxy group (-OCH3) and carboxylate ester (-COOCH3)

The compound's structure allows it to interact with various biological targets, influencing cellular processes and signaling pathways.

Target of Action

MMMBC primarily targets oxidoreductases, a class of enzymes that play crucial roles in metabolic pathways. By inhibiting these enzymes, MMMBC can alter metabolic processes, potentially leading to therapeutic effects in various diseases.

Mode of Action

Research indicates that MMMBC exhibits significant cell growth inhibitory effects in cancer cells. This is achieved through several mechanisms:

- Induction of Apoptosis : MMMBC has been shown to induce programmed cell death in cancer cells, contributing to its anticancer properties.

- Inhibition of Enzyme Activity : The compound inhibits specific enzymes involved in DNA replication and transcription, such as topoisomerases, which are critical for cancer cell proliferation.

Biochemical Pathways

MMMBC influences multiple biochemical pathways:

- Cell Signaling : It modulates various signaling pathways that regulate cell growth and survival.

- Gene Expression : The compound can alter gene expression profiles, affecting the synthesis of proteins involved in cell cycle regulation and apoptosis.

Biological Activity Overview

Case Studies and Research Findings

-

Anticancer Efficacy :

- In vitro studies demonstrated that MMMBC exhibits potent antiproliferative activity against several cancer cell lines. Notably, compounds with similar structures showed IC50 values ranging from 0.06 to 0.17 µM against A549 and other lung cancer cell lines .

- A recent study highlighted that derivatives with methyl substitutions at specific positions on the benzofuran ring significantly enhanced their anticancer activity compared to unsubstituted analogs .

-

Enzyme Inhibition Studies :

- Research has focused on the inhibitory effects of MMMBC on specific oxidoreductases involved in metabolic disorders. The inhibition profile suggests potential applications in drug development targeting these metabolic pathways.

- Antimicrobial Properties :

特性

IUPAC Name |

methyl 5-methoxy-3-methyl-1-benzofuran-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12O4/c1-7-9-6-8(14-2)4-5-10(9)16-11(7)12(13)15-3/h4-6H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PGZMJOOOCVNYTE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(OC2=C1C=C(C=C2)OC)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。